
Granulatimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Granulatimide is a heterocyclic aromatic alkaloid isolated from the marine ascidian Didemnum granulatum. It is known for its unique chemical structure and significant biological activities, including its role as an inhibitor of the G2-specific cell cycle checkpoint
Preparation Methods
Synthetic Routes and Reaction Conditions
Granulatimide can be synthesized through various synthetic routes. One notable method involves the Stille coupling reaction of stannylindole with 4-iodoimidazole in the presence of palladium chloride (PdCl2) and triphenylphosphine (PPh3) . This reaction yields the indole-imidazole coupling product, which is then further processed to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed coupling reactions is common in the pharmaceutical industry for the production of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
Granulatimide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of this compound.
Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce halogen atoms into the this compound structure.
Scientific Research Applications
Granulatimide has a wide range of scientific research applications, including:
Medicine: This compound has shown promise as an anti-cancer agent due to its ability to inhibit the G2-specific cell cycle checkpoint. It is being investigated for its potential to enhance the efficacy of existing cancer treatments.
Mechanism of Action
Granulatimide exerts its effects by inhibiting the G2-specific cell cycle checkpoint, specifically targeting checkpoint 1 kinase (Chk1) . This inhibition prevents cells from progressing through the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the regulation of cell cycle progression .
Comparison with Similar Compounds
Granulatimide is structurally related to other pyrrolocarbazole alkaloids, such as isothis compound, rebeccamycin, and staurosporine . These compounds share a similar pyrrolocarbazole framework and exhibit kinase inhibitory activities. this compound is unique in its specific inhibition of the G2-specific cell cycle checkpoint, making it a valuable compound for targeted cancer therapy .
List of Similar Compounds
Isothis compound: A structural analogue of this compound with similar biological activities.
Rebeccamycin: A microbial metabolite known for its topoisomerase I inhibition.
Staurosporine: A well-known kinase inhibitor with a broad spectrum of activities.
Properties
CAS No. |
219828-99-6 |
|---|---|
Molecular Formula |
C15H8N4O2 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13,15,17-heptaene-8,10-dione |
InChI |
InChI=1S/C15H8N4O2/c20-14-9-8-6-3-1-2-4-7(6)18-12(8)13-11(16-5-17-13)10(9)15(21)19-14/h1-5,18H,(H,16,17)(H,19,20,21) |
InChI Key |
LBTREMHIJGMYQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |
Synonyms |
granulatimide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















